molecular formula C27H23N3O3 B2828378 (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile CAS No. 956242-10-7

(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2828378
CAS No.: 956242-10-7
M. Wt: 437.499
InChI Key: JBYCDIWNAXLKCO-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structural features, including a pyrazole ring and multiple methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the condensation of 3,4-dimethoxyphenylhydrazine with an appropriate diketone to form the pyrazole ring.

    Aldol Condensation: The pyrazole derivative is then subjected to an aldol condensation with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the enone structure.

    Nitrile Addition: Finally, the nitrile group is introduced through a nucleophilic addition reaction using a suitable cyanide source, such as sodium cyanide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.

Scientific Research Applications

Chemistry

In synthetic chemistry, (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is studied for its ability to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its structural features make it suitable for applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. For example, its anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(4-methoxyphenyl)prop-2-enenitrile: Similar structure with a different position of the methoxy group.

    (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile: Contains additional methoxy groups on the aromatic ring.

    (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-hydroxyphenyl)prop-2-enenitrile: Hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-31-24-11-7-8-19(15-24)21(17-28)14-22-18-30(23-9-5-4-6-10-23)29-27(22)20-12-13-25(32-2)26(16-20)33-3/h4-16,18H,1-3H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYCDIWNAXLKCO-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=CC(=CC=C3)OC)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=CC(=CC=C3)OC)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.